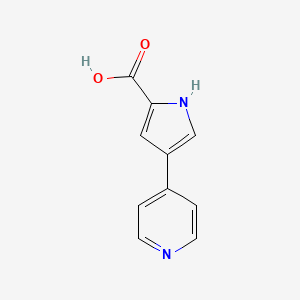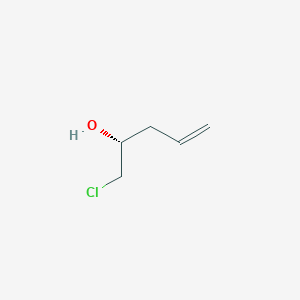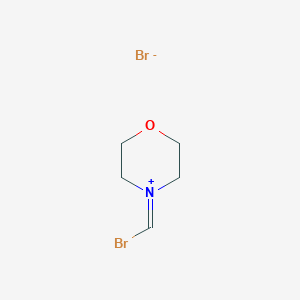
4-Amino-2-chloro-3-pyridinol hydrochloride
説明
4-Amino-2-chloro-3-pyridinol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .
Synthesis Analysis
The synthesis of 4-Amino-2-chloro-3-pyridinol hydrochloride involves several steps. The process includes α and γ-activation of chloropyridines, as well as palladium-mediated reactions . It’s also worth noting that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Molecular Structure Analysis
The molecular structure of 4-Amino-2-chloro-3-pyridinol hydrochloride is represented by the InChI code: 1S/C5H5ClN2O.ClH/c6-5-4(9)3(7)1-2-8-5;/h1-2,9H,(H2,7,8);1H .Chemical Reactions Analysis
4-Amino-2-chloro-3-pyridinol hydrochloride is reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . It’s also used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .Physical And Chemical Properties Analysis
4-Amino-2-chloro-3-pyridinol hydrochloride is a white to light yellow crystalline powder with a melting point of 90-94°C . It has a high boiling point, indicating its stability under high temperatures .科学的研究の応用
Corrosion Inhibition Applications
Derivatives of pyridinol, such as quinoline and its related compounds, have been identified as effective anticorrosive materials. The presence of polar substituents, including hydroxyl, methoxy, amino, and nitro groups, allows these derivatives to adsorb onto metallic surfaces and form stable chelating complexes. This capability is crucial in protecting metals against corrosion, highlighting a significant application area of 4-Amino-2-chloro-3-pyridinol hydrochloride derivatives in materials science (Verma, Quraishi, & Ebenso, 2020).
Medicinal and Pharmaceutical Applications
The pyranopyrimidine core, structurally related to pyridinol derivatives, is essential in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. The versatility of these compounds in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds through various synthetic pathways, employing hybrid catalysts, highlights the compound's significance in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).
Synthetic Methodologies
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and imidazoles, demonstrate the compound's role in creating biologically active molecules. These derivatives exhibit various types of activity, including insectoacaricidal and neurodegenerative effects, which are crucial in developing new drugs and pesticides. This area emphasizes the compound's application in organic synthesis and the creation of new pharmacologically active substances (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . Therefore, its targets can vary depending on the final product it is used to synthesize.
Mode of Action
The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biochemical Pathways
Given its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes , it can be inferred that the compound may be involved in a variety of biochemical pathways depending on the final product it is used to create.
特性
IUPAC Name |
4-amino-2-chloropyridin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-5-4(9)3(7)1-2-8-5;/h1-2,9H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCPLGRFZYTEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-3-pyridinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[2.4]heptan-5-one](/img/structure/B3249791.png)






![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)





